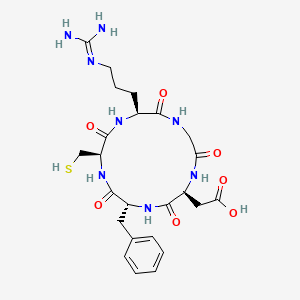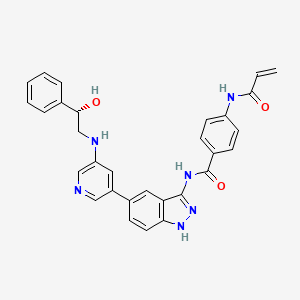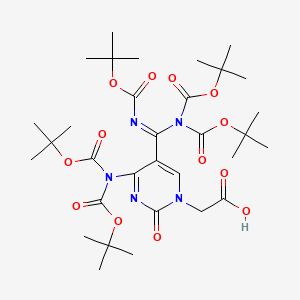
Fak-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fak-IN-8 is a synthetic compound known for its role as an inhibitor of focal adhesion kinase. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-8 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of this compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce significant quantities of the compound.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fak-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be used for further research and development.
Aplicaciones Científicas De Investigación
Fak-IN-8 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of focal adhesion kinase in cell migration, adhesion, and survival.
Medicine: this compound has potential therapeutic applications in cancer treatment, as it can inhibit the activity of focal adhesion kinase, which is often overexpressed in tumors.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting focal adhesion kinase.
Mecanismo De Acción
Fak-IN-8 exerts its effects by inhibiting the activity of focal adhesion kinase. The compound binds to the kinase domain of focal adhesion kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways involved in cell adhesion, migration, and survival, leading to reduced tumor growth and metastasis.
Comparación Con Compuestos Similares
Fak-IN-8 is compared with other similar compounds, such as:
Defactinib: Another focal adhesion kinase inhibitor with similar therapeutic applications.
GSK2256098: A potent inhibitor of focal adhesion kinase used in cancer research.
IN10018: A novel focal adhesion kinase inhibitor with promising preclinical results.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting focal adhesion kinase. It has shown significant efficacy in preclinical studies, making it a valuable tool in cancer research and drug development.
Propiedades
Fórmula molecular |
C15H9Cl2N3O2S |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-9-3-1-8(2-4-9)14-19-20-15(23-14)18-13(22)11-7-10(17)5-6-12(11)21/h1-7,21H,(H,18,20,22) |
Clave InChI |
GHUOPRQFFSMJCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






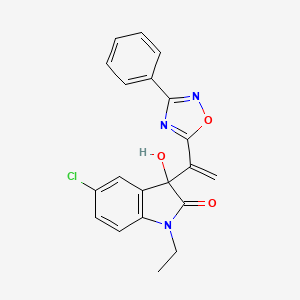
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
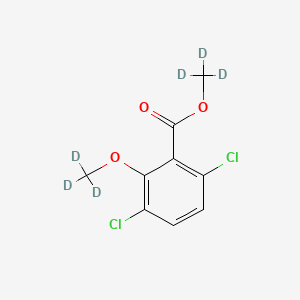
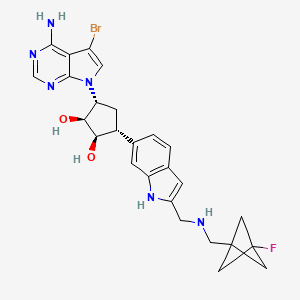

![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

